

A Comparative Guide to 5-Acylindoline Derivatives and Their Biological Significance

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Compound of Interest

Compound Name: *Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-*

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The indoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Among these, derivatives of "**Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-**", also known as 5-acetylindoline, represent a key subclass. This guide provides a comparative analysis of 5-acylindoline derivatives and other substituted indolines, focusing on their performance in anticancer and anti-inflammatory applications. Due to the limited publicly available data on the specific biological activity of 5-acetylindoline, this guide will draw upon experimental data from closely related indoline derivatives to infer structure-activity relationships (SAR) and potential therapeutic applications.

Comparative Analysis of Biological Activity

The biological activity of indoline derivatives is significantly influenced by the nature and position of substituents on the indoline core. The following tables summarize the quantitative data for various substituted indoline derivatives, highlighting their potency in different biological assays.

Table 1: Anticancer Activity of Substituted Indoline Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity Metric (IC ₅₀ /GI ₅₀ in μ M) | Reference |
|--|-------------------------------------|------------------------------|---|-----------|
| 1-Acetylintoline-5-sulfonamide (4f) | 1-acetyl, 5-sulfonamide | MCF7 (Breast) | 12.9 | [1] |
| Indoline-based dual 5-LOX/sEH inhibitor (73) | Complex substitution at N-1 and C-5 | Not specified for anticancer | Not Applicable | [2] |
| Indolinone derivative (3c) | N-benzylpyridinium moiety | Not specified for anticancer | Not Applicable | |
| 5-Halo-substituted indolin-2-one (VIb-d) | Halogen at C5 | HeLa (Cervical) | 10.64 - 33.62 | [3] |

Table 2: Anti-inflammatory Activity of Substituted Indoline Derivatives

| Compound ID | Target/Assay | Activity Metric (IC ₅₀ in μ M) | Reference |
|--|----------------------------------|---|-----------|
| Indoline-based dual 5-LOX/sEH inhibitor (73) | 5-Lipoxygenase (5-LOX) | 0.41 \pm 0.01 | [2] |
| Indoline-based dual 5-LOX/sEH inhibitor (73) | Soluble Epoxide Hydrolase (sEH) | 0.43 \pm 0.10 | [2] |
| Cinnamoyl tethered indoline (4b) | IL-6 and TNF- α secretion | - | [4] |
| Indole-imidazolidine derivative (LPSF/NN-56) | Acetic acid-induced nociception | 63.1% inhibition | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of indoline derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the cytotoxic effects of indoline derivatives on cancer cell lines.

Materials:

- Indoline derivative compounds
- Human cancer cell lines (e.g., MCF-7, HeLa)
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells in 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the indoline derivatives (typically ranging from 0.1 to 100 μ M) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the inhibitory effect of indoline derivatives on the activity of the 5-LOX enzyme.

Materials:

- Indoline derivative compounds
- Human polymorphonuclear leukocytes (PMNLs) or purified 5-LOX enzyme
- Arachidonic acid (substrate)
- Zileuton (positive control)
- Appropriate buffer solutions
- HPLC system for analysis

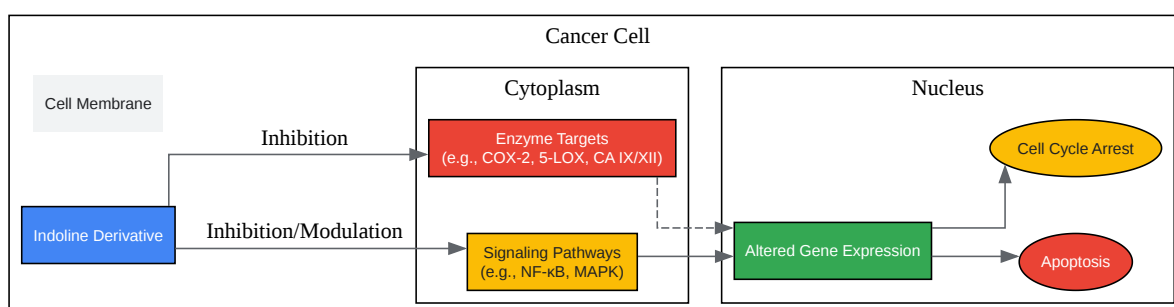
Procedure:

- **Enzyme/Cell Preparation:** Prepare a suspension of human PMNLs or a solution of purified 5-LOX enzyme.

- **Pre-incubation:** Pre-incubate the enzyme or cells with various concentrations of the indoline derivatives or Zileuton for a specified time (e.g., 15 minutes) at 37°C.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding arachidonic acid.
- **Reaction Termination:** Stop the reaction after a defined period by adding a suitable quenching solution.
- **Product Extraction and Analysis:** Extract the 5-LOX products (leukotrienes) and analyze them using reverse-phase HPLC.
- **Data Analysis:** Quantify the amount of 5-LOX products and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value.

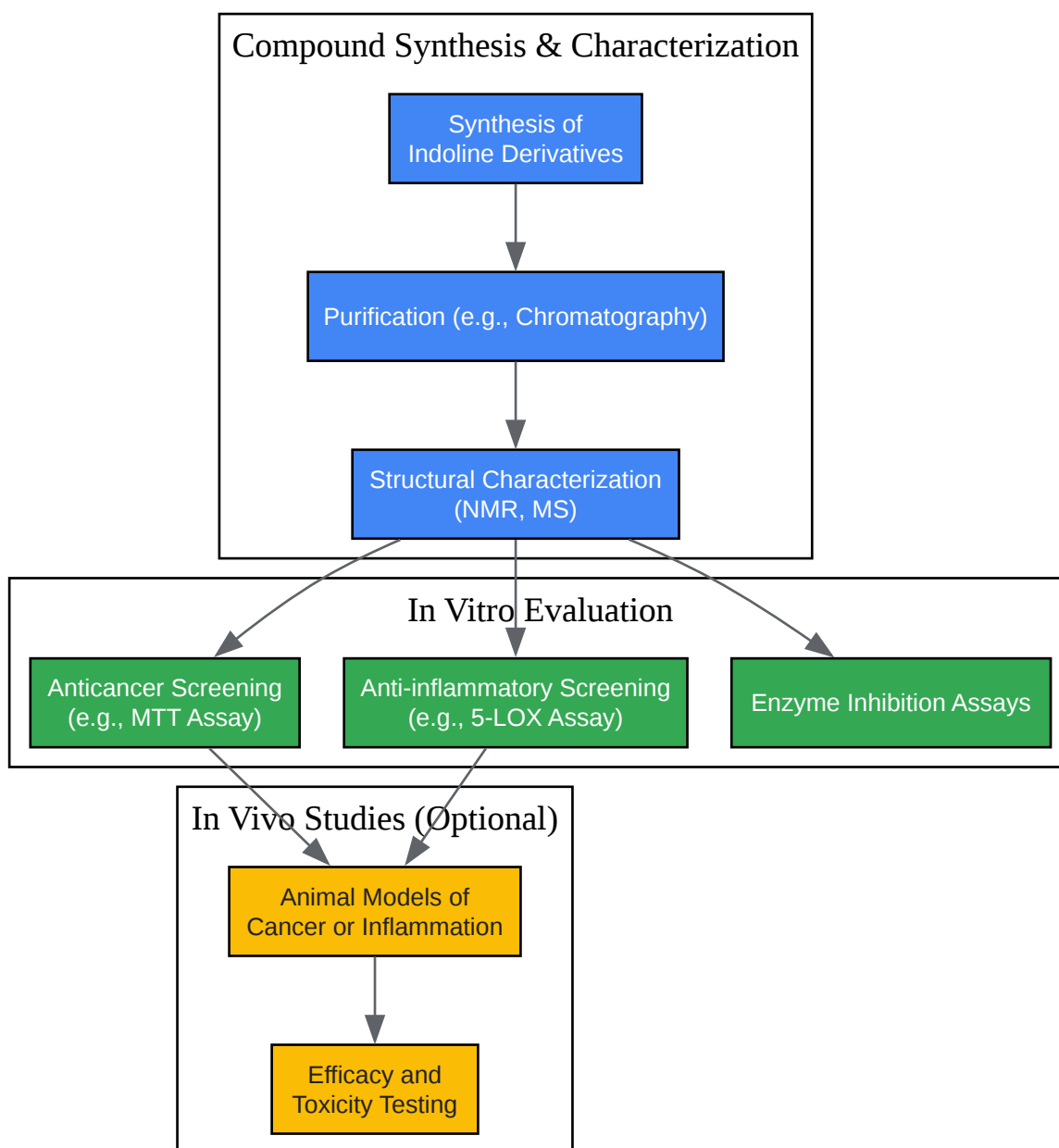
Visualizing Molecular Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.



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Caption: Putative mechanism of action for anticancer indoline derivatives.



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Caption: General workflow for the development and evaluation of indoline derivatives.

Structure-Activity Relationship (SAR) Insights

The available data on indoline derivatives suggest several key SAR trends:

- **Substitution at the N-1 Position:** Acylation at the N-1 position, as seen in 1-acetylindoline-5-sulfonamide, can significantly influence activity. This position is often modified to modulate

pharmacokinetic properties and target engagement.

- Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring are critical for potency and selectivity. For instance, halogen substitution at the C-5 position of indolin-2-ones enhances anticancer activity.
- The 5-Acyl Group: While specific data for 5-acetylindoline is scarce, the presence of an acyl group at this position introduces a key point for hydrogen bonding and potential interaction with target proteins. The electronic properties of this group can influence the overall electron density of the aromatic ring, thereby affecting binding affinity.

In conclusion, while "**Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-**" remains a molecule of interest, a comprehensive understanding of its biological profile necessitates further experimental investigation. The comparative data from related indoline derivatives strongly suggest that this scaffold holds significant promise for the development of novel anticancer and anti-inflammatory agents. Future research should focus on the direct biological evaluation of 5-acetylindoline and its close analogs to fully elucidate their therapeutic potential.

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